Predicted Acidity (pKa) Profile vs. 2-Chloro-6-fluorophenylacetic Acid
The predicted pKa of 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid is 3.92 ± 0.10, compared to a reported pKa of approximately 4.2 for the non-methoxy analog 2-chloro-6-fluorophenylacetic acid . The lower pKa in the target compound reflects the electron-donating effect of the para-methoxy group, which stabilizes the carboxylate anion and enhances acidity. This difference is meaningful for applications requiring precise protonation state control, such as in enzyme active sites or during salt formation for purification.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.92 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Chloro-6-fluorophenylacetic acid: ~4.2 (reported) |
| Quantified Difference | ΔpKa ≈ -0.3 (more acidic) |
| Conditions | Computational prediction using ACD/Labs Percepta |
Why This Matters
The 0.3 pKa unit difference alters the compound's ionization state at physiological pH, potentially affecting membrane permeability and target engagement in biological assays.
